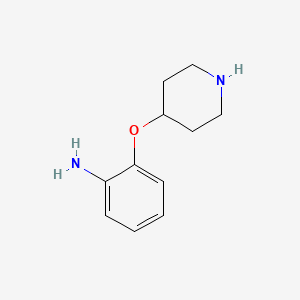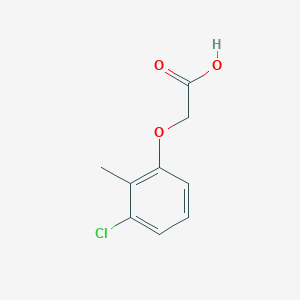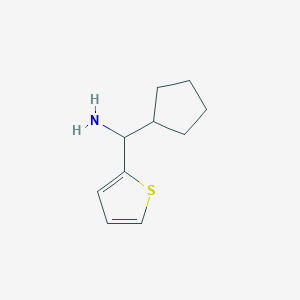
(2-phenoxyphenyl)urea
Übersicht
Beschreibung
(2-Phenoxyphenyl)urea is an organic compound belonging to the class of ureas, characterized by the presence of a phenoxy group attached to the phenyl ring
Safety and Hazards
Zukünftige Richtungen
Research on urea-based compounds, such as “(2-phenoxyphenyl)urea”, is ongoing. For instance, urea-based anticancer agents are being explored, with a focus on kinase inhibitors for which the urea scaffold represents a pivotal pharmacophoric feature . The development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation is also a topic of interest .
Wirkmechanismus
Target of Action
The primary target of (2-phenoxyphenyl)urea is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
It’s worth noting that similar compounds, such as diafenthiuron, are transformed into highly reactive metabolites that covalently and irreversibly bind to their targets .
Biochemical Pathways
Urea, a related compound, is a major product of nitrogen metabolism in mammals and is involved in theurea cycle , the first metabolic cycle to be discovered . This cycle converts highly toxic ammonia to urea for excretion .
Pharmacokinetics
It’s worth noting that similar compounds, such as diafenthiuron, are known to be highly soluble in organic solvents but poorly soluble in aqueous solutions . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
Similar compounds, such as diafenthiuron, are known to inhibit mitochondrial atp synthase, impairing mitochondrial function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diafenthiuron, a similar compound, is known to be non-persistent in most soil systems but may be very persistent in aquatic systems . It’s also worth noting that the compound’s solubility in organic solvents but poor solubility in aqueous solutions could influence its action in different environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Phenoxyphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyaniline with isocyanates under controlled conditions. Another method includes the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. One such method involves the use of microwave-assisted Staudinger–aza-Wittig reactions, which allow for the efficient synthesis of urea derivatives in a one-pot process . This method is advantageous due to its simplicity and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea compounds.
Wissenschaftliche Forschungsanwendungen
(2-Phenoxyphenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylurea: Another urea derivative with similar structural features.
1-(3-tert-butyl-1-methylpyrazol-5-yl)-3-(4-chlorophenyl)urea: A compound with similar functional groups.
1-(4-chlorophenyl)-3-(3-chlorophenyl)-1,5,5-trimethyl-2-oxoimidazolidin-4-yl)urea: A structurally related compound.
Uniqueness
(2-Phenoxyphenyl)urea is unique due to its specific phenoxy group attached to the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
IUPAC Name |
(2-phenoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)15-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKNHSZSXFGSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide](/img/structure/B6143189.png)
![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)








![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)



